1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone
Description
1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further substituted with methyl groups and a sulfanyl group. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
1-[2,4,6-trimethyl-3-(pyridin-2-ylsulfanylmethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-11-9-12(2)17(14(4)19)13(3)15(11)10-20-16-7-5-6-8-18-16/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEXYWVDPVHZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CSC2=CC=CC=N2)C)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a series of reactions, including halogenation and nucleophilic substitution.
Coupling with Phenyl Group: The pyridine derivative is then coupled with a phenyl group substituted with methyl groups.
Introduction of the Sulfanyl Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and temperature control to ensure optimal reaction rates and yields.
Scientific Research Applications
1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry: The compound is employed in the production of advanced materials, such as electron-transporting materials in organic electronics and light-emitting diodes
Mechanism of Action
The mechanism of action of 1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The presence of the pyridine and phenyl groups allows it to form stable complexes with metal ions, which can further influence biochemical pathways .
Comparison with Similar Compounds
1-{2,4,6-Trimethyl-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}ethanone can be compared with similar compounds such as:
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane: Known for its electron-transport properties in organic electronics.
3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile: Used in medicinal chemistry for its potential therapeutic effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
